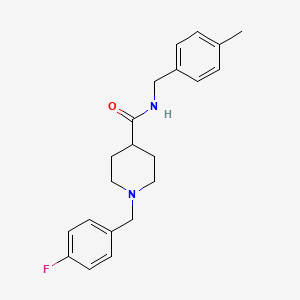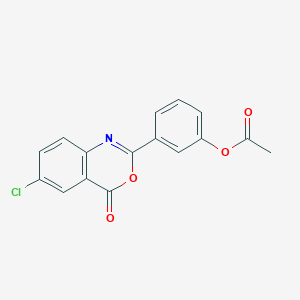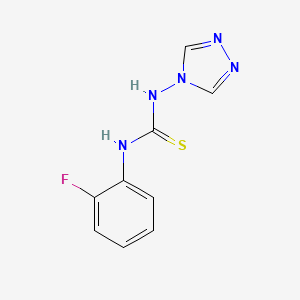![molecular formula C15H11N3O4 B5869849 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNFA belongs to the class of acrylamide derivatives and has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has some limitations as well. The compound has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several potential future directions for research. One area of interest is the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the pharmacokinetic properties of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide in vivo, which could provide valuable information for the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs. Furthermore, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial drugs. Finally, the study of the mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could provide valuable insights into the molecular pathways involved in inflammation, cancer, and bacterial growth.
Métodos De Síntesis
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide can be synthesized using a simple and efficient method that involves the reaction of 2-methyl-5-nitrophenylfuran-3-carbaldehyde and cyanoacetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-3-11(18(20)21)7-13(9)14-5-4-12(22-14)6-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAKGCORYFAQBX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)




![4-bromobenzaldehyde [6-(diphenylamino)-1,3,5-triazine-2,4-diyl]hydrazone](/img/structure/B5869856.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)